N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851988-49-3) is a fully synthetic small molecule (C12H9F2N3O3S, MW 313.28) comprising a 4,6-difluorobenzothiazole core linked via a carbohydrazide bridge to a 5,6-dihydro-1,4-dioxine ring. It is catalogued within the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000419289 and is assigned PubChem CID 7105716.

Molecular Formula C12H9F2N3O3S
Molecular Weight 313.28
CAS No. 851988-49-3
Cat. No. B2867715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
CAS851988-49-3
Molecular FormulaC12H9F2N3O3S
Molecular Weight313.28
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H9F2N3O3S/c13-6-3-7(14)10-9(4-6)21-12(15-10)17-16-11(18)8-5-19-1-2-20-8/h3-5H,1-2H2,(H,15,17)(H,16,18)
InChIKeyVZNRVFRXOPLSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851988-49-3) Procurement-Quality Overview


N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851988-49-3) is a fully synthetic small molecule (C12H9F2N3O3S, MW 313.28) comprising a 4,6-difluorobenzothiazole core linked via a carbohydrazide bridge to a 5,6-dihydro-1,4-dioxine ring [1]. It is catalogued within the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000419289 and is assigned PubChem CID 7105716 [1]. The compound is primarily offered as a research-grade screening compound, and its procurement value is predicated on its distinct substitution pattern rather than on extensively validated biological annotation.

Why N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide Cannot Be Replaced by In-Class Analogs


Within the benzothiazole-carbohydrazide-dioxine chemotype, replacing the 4,6-difluoro substitution pattern with mono-fluoro (e.g., CAS 851979-02-7), 4-methoxy (e.g., CAS 851978-52-4), 4,5-dimethyl (e.g., CAS 851980-69-3), or non-dioxine benzohydrazide variants (e.g., CAS 851988-16-4) alters key physicochemical determinants—namely lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area (TPSA)—that govern membrane permeability and target engagement [1]. These computed property shifts, substantiated below, mean that generic substitution without experimental confirmation risks non-overlapping pharmacokinetic and pharmacodynamic profiles.

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3) Differentiates 4,6-Difluoro from Mono-Fluoro and Non-Fluorinated Analogs

The 4,6-difluoro substitution yields an XLogP3 of 2.6, intermediate between the more lipophilic 4-fluoro analog (computed XLogP3 = 2.3; Δ = +0.3) and the more polar 4-methoxy analog (computed XLogP3 = 1.7; Δ = +0.9). This places the target compound in the optimal range for oral bioavailability (1–3) while retaining sufficient polarity for aqueous solubility [1][2][3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Distinguishes the 4,6-Difluoro Compound from Benzohydrazide and Dimethyl Analogs

The target compound exhibits a TPSA of 101 Ų, which is identical to the 4-fluoro analog (101 Ų) but lower than the 4-methoxy analog (110 Ų) and substantially higher than the non-dioxine benzohydrazide analog N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851988-16-4, TPSA = 74 Ų) [1][2][3]. The 27 Ų increase relative to the benzohydrazide analog broadens hydrogen-bonding capacity and reduces predicted passive blood-brain barrier penetration.

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen-Bond Acceptor Count as a Selectivity and Solubility Determinant

The target compound possesses eight hydrogen-bond acceptors (HBA), contributed by the two fluorine atoms, the dioxine oxygens, the carbonyl oxygen, and the benzothiazole nitrogen/sulfur system [1]. This exceeds the six HBA of the benzohydrazide analog and matches the 4-fluoro and 4-methoxy analogs, while the 4,5-dimethyl analog (CAS 851980-69-3) has only seven HBA [2]. The elevated HBA count enhances aqueous solubility but may reduce passive membrane permeability relative to compounds with fewer acceptors.

Hydrogen bonding Solubility Target engagement

Structural Novelty Within the Benzothiazole-Carbohydrazide-Dioxine Chemotype

A ChEMBL database query returns no bioactivity data for CHEMBL1420082 (the entry corresponding to CAS 851988-49-3), indicating that the compound has not been profiled in published large-scale screening campaigns [1]. This contrasts with structurally simpler benzothiazole-2-carbohydrazides (e.g., CAS 28891-34-1), which have documented antibacterial activity, and suggests that the 4,6-difluoro-dioxine combination represents an underexplored region of chemical space.

Chemical library diversity Lead identification Scaffold novelty

Highest-Yield Application Scenarios for N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide


Physicochemical Screening Library Diversification

The compound's computed XLogP3 of 2.6 and TPSA of 101 Ų place it within the 'drug-like' property envelope defined by Lipinski and Veber rules [1]. Procurement for diversity-oriented screening libraries is justified when the objective is to populate the benzothiazole-carbohydrazide-dioxine region of chemical space, which is sparsely represented in public bioactivity databases [2].

Succinate Dehydrogenase (SDH) Inhibitor Fragment Elaboration

Although no direct SDH inhibition data exist for this compound, the 4,6-difluorobenzothiazole substructure is a recognized fragment within potent SDH inhibitor series (benzothiazolylpyrazole-4-carboxamides) [3]. The compound may serve as a fragment-elaboration intermediate for medicinal chemistry programs targeting fungal or agricultural SDH.

Fluorine-Protein Interaction Probe Development

The two fluorine atoms at positions 4 and 6 of the benzothiazole ring provide distinct ¹⁹F NMR handles and potential for orthogonal hydrophobic interactions [1]. In contrast to the mono-fluoro analog, the 4,6-difluoro pattern enables bidentate fluorine-protein contacts that can enhance binding affinity, making this compound suitable for biophysical fragment screening campaigns.

Quote Request

Request a Quote for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.